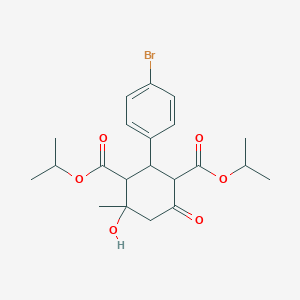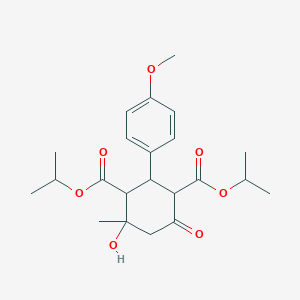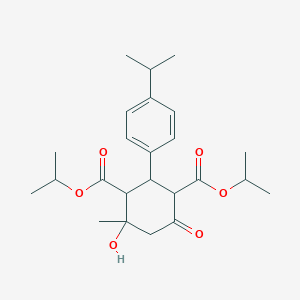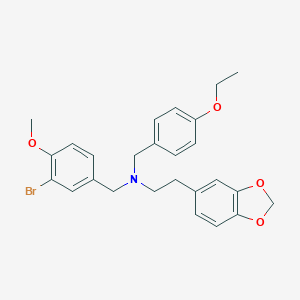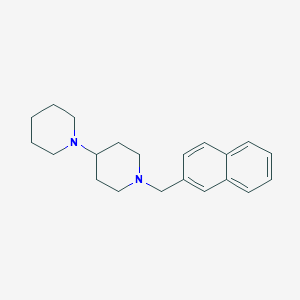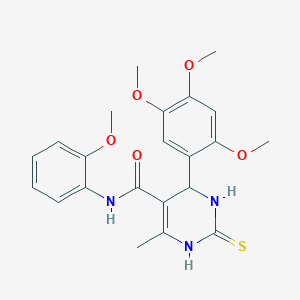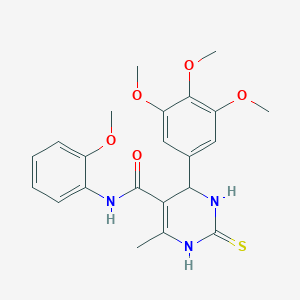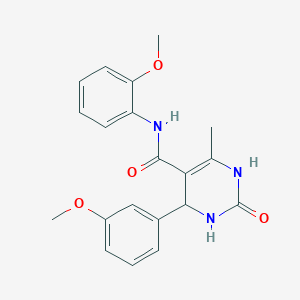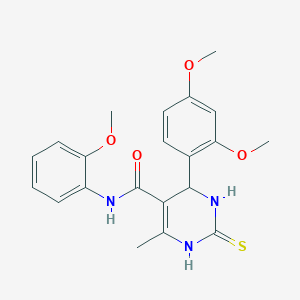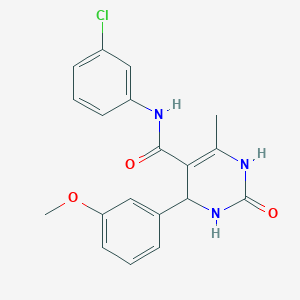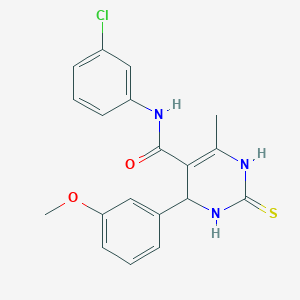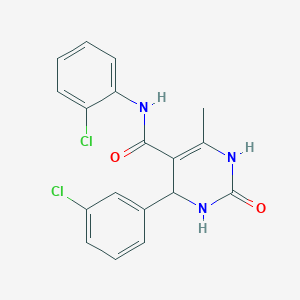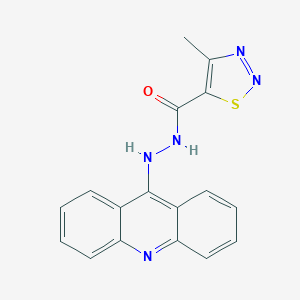
N'-(ACRIDIN-9-YL)-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is a compound that has garnered significant interest in the scientific community due to its potential antimicrobial and anticancer properties . This compound is part of the broader class of hydrazide-hydrazones, which are known for their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide typically involves the reaction of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid with acridin-9-yl-hydrazine under specific conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the reaction . The reaction mixture is then heated to a specific temperature, often around 60-80°C, and maintained for several hours to ensure complete reaction .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide undergoes various chemical reactions, including:
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid in appropriate solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.
Medicine: Potential anticancer agent, showing promising results in vitro against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound likely disrupts bacterial cell wall synthesis or function, leading to cell death . In terms of anticancer activity, it may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid hydrazide: Shares a similar core structure but lacks the acridin-9-yl moiety.
Acridin-9-yl-hydrazine: Contains the acridine moiety but lacks the thiadiazole structure.
Uniqueness
4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is unique due to its combined structural features, which contribute to its enhanced biological activity. The presence of both the thiadiazole and acridine moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .
Eigenschaften
Molekularformel |
C17H13N5OS |
|---|---|
Molekulargewicht |
335.4g/mol |
IUPAC-Name |
N'-acridin-9-yl-4-methylthiadiazole-5-carbohydrazide |
InChI |
InChI=1S/C17H13N5OS/c1-10-16(24-22-19-10)17(23)21-20-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,18,20)(H,21,23) |
InChI-Schlüssel |
UVJHMRDZWVKJPW-UHFFFAOYSA-N |
SMILES |
CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Kanonische SMILES |
CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


